3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2,4-dichlorobenzoate
Overview
Description
3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C21H15Cl2NO4 and its molecular weight is 416.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.0378133 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental and Health Implications of Phthalates
Phthalates, including compounds similar to the one , have been extensively studied for their wide range of applications and potential health implications. Hauser and Calafat (2005) explored the uses, metabolism, and health effects of phthalates, noting their ubiquity in consumer products and medical devices due to their plasticizing properties. This research highlights the environmental persistence of phthalates and the importance of understanding their impact on human health, suggesting potential areas of study for related compounds in environmental monitoring and health risk assessment (Hauser & Calafat, 2005).
Chemical Synthesis and Catalysis
The research on catalyzed reactions, such as the work by Maki, Ishihara, and Yamamoto (2006), demonstrates the significance of catalysts in synthesizing complex molecules, including those with structures resembling the target compound. Their study on effective catalysts for amide condensation suggests that understanding the catalytic properties and reactions of similar compounds can lead to advancements in synthetic chemistry and material science (Maki, Ishihara, & Yamamoto, 2006).
Molecular and Supramolecular Structures
The work of Trujillo-Ferrara et al. (2006) on the molecular and supramolecular structures of related compounds provides insights into the interactions and bonding patterns that can influence the physical and chemical properties of materials. Their study of butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts reveals how molecular conformation affects supramolecular architecture, suggesting areas of research in material science and nanotechnology for compounds with similar structural features (Trujillo-Ferrara et al., 2006).
Environmental Persistence of Dioxins
Research on the environmental persistence and toxicological impact of dioxins, as discussed by Van den Berg et al. (2006), provides a framework for understanding the long-term environmental and health implications of chlorinated organic compounds. This research underscores the importance of monitoring and assessing the risks associated with the environmental presence of compounds similar to the target molecule (Van den Berg et al., 2006).
Properties
IUPAC Name |
[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4/c22-12-8-9-17(18(23)10-12)21(27)28-14-5-3-4-13(11-14)24-19(25)15-6-1-2-7-16(15)20(24)26/h1-5,8-11,15-16H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPUGCYQKSZANE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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